![molecular formula C10H9F3O2 B13609269 2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one](/img/structure/B13609269.png)
2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high stability and bioavailability, which make them valuable in various fields, including pharmaceuticals, materials science, and molecular imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one typically involves the introduction of a trifluoromethyl group into the organic molecule. One common method is the reaction of 4-hydroxy-3,5-dimethylacetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 2,2,2-trifluoro-1-(4-oxo-3,5-dimethylphenyl)ethan-1-one.
Reduction: Formation of 2,2,2-trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Investigated for its potential use in drug development due to its stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
- 1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one
Uniqueness
2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one is unique due to the presence of both trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. The dimethyl substitution on the phenyl ring further enhances its stability and reactivity compared to similar compounds .
Biological Activity
Introduction
2,2,2-Trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C11H11F3O2
- Molecular Weight : 250.20 g/mol
The trifluoroacetyl group and the hydroxy-substituted aromatic ring contribute to its unique properties, which may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antioxidant Activity : The presence of the hydroxy group allows the compound to scavenge free radicals, contributing to its antioxidant properties.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits activity against certain bacterial strains, potentially making it useful in treating infections.
- Anticancer Activity : Some studies have shown that the compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
In a study examining the antioxidant effects of various compounds, this compound was found to significantly reduce oxidative stress markers in vitro. The compound's ability to donate hydrogen atoms effectively neutralized free radicals.
Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties revealed that this compound could downregulate the expression of TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential utility in inflammatory diseases such as rheumatoid arthritis.
Case Study 3: Anticancer Potential
In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis. The mechanism involved activation of caspase pathways and downregulation of Bcl-2 proteins.
Properties
Molecular Formula |
C10H9F3O2 |
---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H9F3O2/c1-5-3-7(4-6(2)8(5)14)9(15)10(11,12)13/h3-4,14H,1-2H3 |
InChI Key |
ADPSHNJUWHJGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)C(F)(F)F |
Origin of Product |
United States |
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